![molecular formula C23H25N5O4 B2956217 N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 1207057-16-6](/img/structure/B2956217.png)
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide
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Description
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research has explored the design, synthesis, and in vitro evaluation of derivatives similar to the mentioned compound for anticancer activity. Compounds with aryloxy groups attached to the C2 of the pyrimidine ring have shown cancer cell growth inhibition against several cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).
Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for antimicrobial activity. Studies demonstrate that certain synthesized compounds exhibit significant antimicrobial properties, suggesting their utility in developing new antimicrobial agents (Bondock et al., 2008).
Anti-inflammatory and Analgesic Properties
Research into pyrimidine derivatives related to the mentioned compound has also shown promising anti-inflammatory and analgesic activities. Specific compounds have exhibited significant effects in these areas, which could lead to new therapeutic agents for treating pain and inflammation (Sondhi et al., 2009).
Insecticidal and Antibacterial Potentials
Studies on pyrimidine-linked pyrazole heterocyclics, through methods like microwave irradiative cyclocondensation, have revealed their insecticidal and antibacterial potentials. This opens avenues for their application in agricultural pest control and bacterial infection management (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(4-ethoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-2-31-15-8-10-16(11-9-15)32-13-21(29)25-20-12-19(14-6-7-14)27-28(20)23-24-18-5-3-4-17(18)22(30)26-23/h8-12,14H,2-7,13H2,1H3,(H,25,29)(H,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFIFIRARMINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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